

An In-depth Technical Guide to 2-Bromo-1-(pyrimidin-4-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-(pyrimidin-4-yl)ethanone

Cat. No.: B1280673

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(pyrimidin-4-yl)ethanone is a key heterocyclic building block in organic synthesis and medicinal chemistry. As an α -bromoketone derivative of pyrimidine, it possesses two reactive sites that enable the construction of a wide array of more complex molecular architectures, particularly substituted heterocyclic systems. This technical guide provides a comprehensive overview of its chemical identity, properties, a detailed plausible synthetic protocol, and its significant applications as a versatile intermediate in the development of potentially therapeutic agents. The high reactivity of the α -bromo ketone moiety makes it a valuable precursor for creating libraries of compounds for drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active molecules.

Chemical Identity and Properties

2-Bromo-1-(pyrimidin-4-yl)ethanone is most commonly available and handled as its hydrobromide salt to improve stability.

IUPAC Name and Synonyms

- IUPAC Name: 2-bromo-1-(pyrimidin-4-yl)ethan-1-one.[1][2]
- Hydrobromide Salt IUPAC Name: 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide.[1][2]

- Common Synonyms: 2-Bromo-1-(4-pyrimidinyl)ethanone.

Chemical Structure

Caption: Chemical Structure of **2-Bromo-1-(pyrimidin-4-yl)ethanone**.

Physicochemical Data

The following table summarizes the key quantitative data for the hydrobromide salt of the title compound.

Property	Value	Reference(s)
CAS Number	845267-57-4 (for HBr salt)	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₅ BrN ₂ O (Free base) / C ₆ H ₆ Br ₂ N ₂ O (HBr salt)	[1] [2]
Molecular Weight	201.02 g/mol (Free base) / 281.93 g/mol (HBr salt)	[4]
MDL Number	MFCD11506293	[1] [2]
Purity	Typically ≥95%	[1] [2]
Storage Temperature	2-8°C	[3]

Experimental Protocols: Plausible Synthesis

A specific, published experimental protocol for the synthesis of **2-bromo-1-(pyrimidin-4-yl)ethanone** is not readily available in the reviewed literature. However, a plausible and efficient two-step synthesis can be proposed based on established chemical transformations: 1) synthesis of the precursor, 4-acetylpyrimidine, and 2) subsequent α -bromination.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthetic workflow for **2-Bromo-1-(pyrimidin-4-yl)ethanone**.

Detailed Methodology

Step 1: Synthesis of 4-Acetylpyrimidine (Precursor)

The synthesis of the key precursor, 4-acetylpyrimidine, can be achieved via several standard organometallic routes from commercially available pyrimidine derivatives. One common method involves the reaction of a pyrimidine-4-carbonitrile with a methyl Grignard reagent.

- Reagents and Materials:
 - Pyrimidine-4-carbonitrile
 - Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF, diethyl ether)
 - Anhydrous THF or diethyl ether
 - Aqueous HCl solution (e.g., 3M)
 - Saturated aqueous sodium bicarbonate solution
 - Anhydrous magnesium sulfate or sodium sulfate
 - Standard glassware for anhydrous reactions under an inert atmosphere (e.g., nitrogen or argon)
- Protocol:

- Dissolve pyrimidine-4-carbonitrile in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at or below 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
- Carefully quench the reaction by slowly adding it to a stirred, ice-cold aqueous solution of HCl. This step hydrolyzes the intermediate imine to the desired ketone.
- Stir the mixture for 30-60 minutes.
- Neutralize the aqueous solution with saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure 4-acetylpyrimidine.

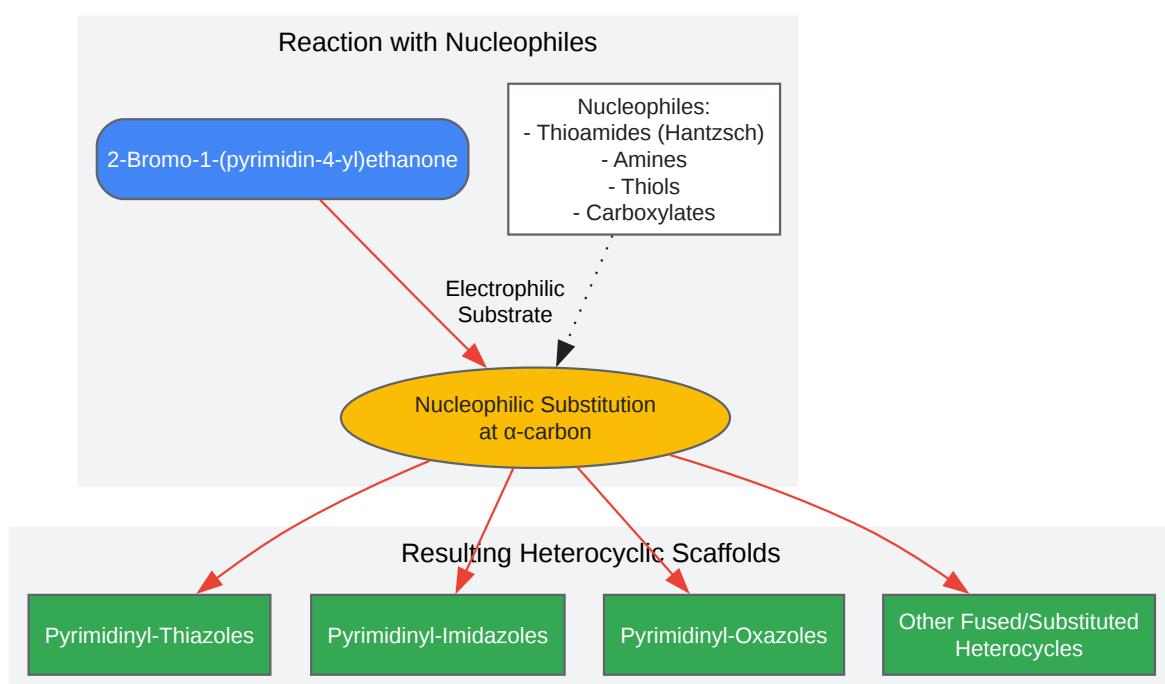
Step 2: α -Bromination of 4-Acetylpyrimidine

The α -bromination of aryl alkyl ketones is a well-established reaction.^{[5][6][7]} N-Bromosuccinimide (NBS) is often a preferred reagent for its ease of handling compared to liquid bromine.^{[8][9]}

- Reagents and Materials:

- 4-Acetylpyrimidine
- N-Bromosuccinimide (NBS) or Bromine (Br₂)

- Suitable solvent (e.g., carbon tetrachloride, acetic acid, or dioxane)
- Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS for radical pathway) or acid catalyst (e.g., HBr, if using Br₂ for electrophilic substitution)
- Saturated aqueous sodium thiosulfate solution (for quenching Br₂)
- Saturated aqueous sodium bicarbonate solution


- Protocol:
 - Dissolve 4-acetylpyrimidine (1 equivalent) in a suitable solvent in a round-bottom flask.
 - Add N-Bromosuccinimide (1.0-1.1 equivalents).
 - If a radical mechanism is desired, add a catalytic amount of AIBN and heat the mixture to reflux under illumination with a sunlamp. Alternatively, for an acid-catalyzed electrophilic substitution (more common for ketones), a catalytic amount of HBr in acetic acid can be used at room temperature or with gentle heating.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction mixture to room temperature. If NBS was used, filter off the succinimide byproduct.
 - If bromine was used, quench any excess by adding saturated sodium thiosulfate solution until the orange color disappears.
 - Dilute the mixture with water and extract the product with an organic solvent.
 - Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - The crude product can be purified by recrystallization or flash chromatography to yield **2-bromo-1-(pyrimidin-4-yl)ethanone**. For enhanced stability, the product can be converted to its hydrobromide salt by treatment with HBr in a suitable solvent like ether.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological targets for **2-bromo-1-(pyrimidin-4-yl)ethanone** are not extensively documented, its value lies in its role as a versatile chemical intermediate. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors and antivirals.

The α -bromoketone functionality is a powerful electrophilic handle for introducing a variety of nucleophiles, enabling the rapid synthesis of diverse compound libraries.[\[10\]](#)

Logical Relationship in Synthesis

[Click to download full resolution via product page](#)

Caption: Role as an intermediate for heterocyclic synthesis via nucleophilic substitution.

- **Synthesis of Pyrimidinyl-Thiazoles:** The classic Hantzsch thiazole synthesis involves the reaction of an α -haloketone with a thioamide. Using **2-bromo-1-(pyrimidin-4-yl)ethanone**, a variety of substituted 4-pyrimidinyl-thiazoles can be readily synthesized. This class of compounds is of high interest in drug discovery.
- **Synthesis of Kinase Inhibitors:** Many kinase inhibitors feature a core heterocyclic structure linked to other aromatic or heterocyclic rings. The reactive nature of this compound allows for its use in building scaffolds that can be further elaborated into potent and selective kinase inhibitors.^[10]
- **Precursor for Fused Heterocycles:** The ketone and bromo functionalities can participate in cyclocondensation reactions to form fused pyrimidine ring systems, which are also prevalent in pharmacologically active molecules.

In conclusion, **2-bromo-1-(pyrimidin-4-yl)ethanone** is a high-value intermediate for research and development in the pharmaceutical and agrochemical industries. Its well-defined reactivity provides a reliable entry point for the synthesis of novel and complex molecules for biological screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101948374A - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 2. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]
- 3. 845267-57-4|2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]
- 4. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr | 845267-57-4 [sigmaaldrich.com]
- 5. α -Bromoketone synthesis by bromination [organic-chemistry.org]

- 6. Synthetic Access to Aromatic α -Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-1-(pyrimidin-4-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280673#2-bromo-1-pyrimidin-4-yl-ethanone-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com